Cefotaxime Impurity D Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

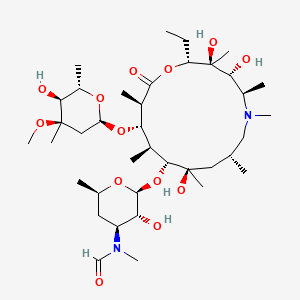

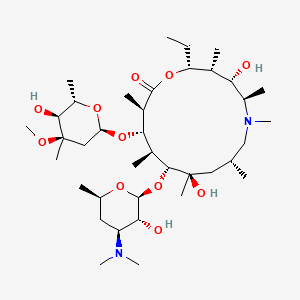

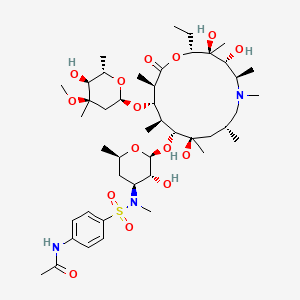

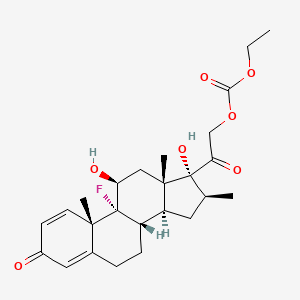

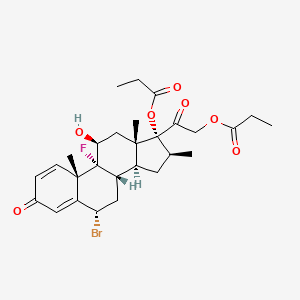

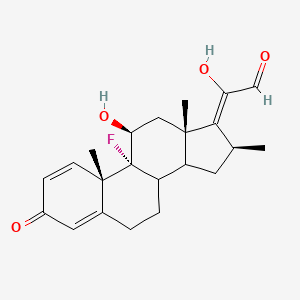

Cefotaxime Sodium is a semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat a wide variety of bacterial infections . The impurities in Cefotaxime Sodium are often polymerized impurities, including dimers, trimers, tetramers, and so on .

Synthesis Analysis

The chemical structure of the cefotaxime dimer and cefotaxime trimer impurities were prepared and validated . A polymer stock solution of cefotaxime sodium was obtained using a concentrated solution degradation method . The cefotaxime dimer and trimer impurities were separated and purified by preparative reversed-high-performance liquid chromatograph (RP-HPLC), and the pure cefotaxime dimer and trimer were obtained by a freeze-drying method .Molecular Structure Analysis

The two impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1 H and 13 C NMR signals were assigned .Chemical Reactions Analysis

Polymer impurities, mainly including dimers, trimers, tetramer, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . β-lactam antibiotic molecules typically contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings and easy-to-fall-off three-digit side chain groups .Physical and Chemical Properties Analysis

The polymerized impurities in cefotaxime sodium and cefepime were co-eluted with other small molecular weight impurities with high polarity in HPSEC, leading to a poor specificity .Scientific Research Applications

1. Quality Assessment and Stability Analysis

- Color Stability and Impurity Profile Relationship : The color grade of cefotaxime sodium, which changes due to semisynthesis and storage processes, is crucial for evaluating its quality. This color change is linked to its degradation under conditions like moisture, heat, ultraviolet light, acids, alkalis, and oxidants. The color grade stability and the extent of degradation, analyzed using various methods, show a correlation between the color grade stability of cefotaxime sodium and its impurity profile. Such insights are vital for optimizing drug packaging, storage, and transportation conditions (Sun, Cui, Liu, & Zhang, 2017).

2. Identification and Characterization of Impurities

- Isolation and Characterization of Allergy-Inducing Impurities : A study focused on preparing and validating the chemical structures of cefotaxime dimer and trimer impurities. These impurities were isolated, purified, and characterized using various spectroscopic techniques. This study is significant for understanding the structures and quality control of polymer impurities in cephalosporin drugs, which aids in studying allergic reactions caused by these impurities (Fu, Li, Feng, & Yin, 2022).

3. Chromatographic Analysis for Quality Control

- Chromatographic Techniques for Impurity Analysis : Capillary electrophoresis and high-performance liquid chromatography (HPLC) have been employed to analyze cefotaxime and its major related impurities. These techniques provide accurate results for impurity content, aiding in quality control of the drug (Castañeda Peñalvo, Julien, & Fabre, 1996).

4. Drug Release Kinetics and Antibacterial Activity

- Cefotaxime Sodium Loaded Layered Double Hydroxide-Fenugreek Nanohybrid : Research on cefotaxime sodium loaded on Mg–Al layered double hydroxide and combined with a fenugreek polymer revealed that this nanohybrid showed controlled and sustained drug release. It also displayed significant antibacterial activity against drug-resistant bacteria, demonstrating its potential in advanced pharmaceutical applications (Komarala, Doshi, Thiyagarajan, Aslam, & Bahadur, 2018).

5. Corrosion Inhibition in Industrial Applications

- Use as a Corrosion Inhibitor : Cefotaxime sodium has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. It exhibited significant inhibition efficiency, suggesting its potential use in industrial applications for protecting metal surfaces against corrosion (Shukla & Quraishi, 2009).

Mechanism of Action

Target of Action

Cefotaxime, the parent compound of Cefotaxime Impurity D Sodium Salt, primarily targets bacterial cell walls. It has a particular potency against Gram-negative bacteria such as Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species . It is also active against some Gram-positive bacteria such as staphylococci and streptococci .

Mode of Action

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III . It inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

Cefotaxime, like other β-lactam antibiotics, interferes with the final stage of bacterial cell wall synthesis. This interference triggers an autolytic effect in the bacteria, leading to bacterial cell death

Pharmacokinetics

Following intramuscular administration of a single dose of cefotaxime, mean peak serum concentrations are attained within 30 minutes . The main pharmacokinetic parameters of cefotaxime had no significant difference between different dose cohorts and between genders . There was no difference in trough concentrations on days 6, 7, and 8 . The renal cumulative excretion ratios were (51.7 ± 6.2)% for cefotaxime .

Result of Action

The result of cefotaxime’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death. This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the bacteria’s survival .

Action Environment

Environmental factors can influence the action of this compound. For instance, the raw materials and preparation process of β-lactam antibiotics may result in polymer impurities during production, transportation, storage, and even use . These impurities, including dimers, trimers, tetramers, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . The stability of this compound under different environmental conditions is a topic that warrants further investigation.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Cefotaxime Impurity D Sodium Salt plays a significant role in biochemical reactions, particularly in the context of antibiotic activity. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Additionally, this compound may interact with other biomolecules involved in bacterial metabolism and resistance mechanisms.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PBPs by this compound can trigger stress responses in bacteria, leading to changes in gene expression and metabolic adaptations . In mammalian cells, the compound may have limited direct effects, but its presence can influence the overall cellular environment by affecting the microbiome and immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with penicillin-binding proteins (PBPs) in bacterial cell walls. By inhibiting these proteins, the compound prevents the cross-linking of peptidoglycan layers, which is crucial for maintaining cell wall integrity . This inhibition leads to the accumulation of cell wall precursors, triggering autolytic enzymes that degrade the cell wall and cause bacterial cell lysis. Additionally, this compound may inhibit other enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products may have different biological activities and can influence the overall efficacy and safety of the compound in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, it may cause toxic or adverse effects. Studies in animal models have shown that high doses of this compound can lead to nephrotoxicity, hepatotoxicity, and other adverse effects . It is essential to determine the optimal dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes deacetylation to form desacetylcefotaxime . This metabolite retains antibacterial activity and contributes to the overall efficacy of the compound. Further metabolism of desacetylcefotaxime leads to the formation of inactive metabolites, which are excreted in the urine. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and cell wall, where it exerts its antibacterial effects. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis . Additionally, it may localize to other subcellular compartments involved in bacterial metabolism and resistance mechanisms. Understanding the subcellular localization of this compound is essential for elucidating its mode of action and optimizing its therapeutic use.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefotaxime Impurity D Sodium Salt involves the conversion of Cefotaxime Sodium Salt to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Cefotaxime Sodium Salt", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Cefotaxime Sodium Salt in water and adjust the pH to 7-8 using Sodium Hydroxide.", "Step 2: Add Hydrochloric Acid dropwise to the solution until the pH reaches 2-3.", "Step 3: Extract the solution with Methanol to obtain the impurity.", "Step 4: Convert the impurity to its Sodium Salt form by dissolving it in water and adding Sodium Hydroxide until the pH reaches 7-8.", "Step 5: Filter the solution and dry the resulting Cefotaxime Impurity D Sodium Salt." ] } | |

CAS No. |

65715-12-0 |

Molecular Formula |

C16H16N5O7S2. Na |

Molecular Weight |

454.46 22.99 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.